1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Physicochemical profiling Drug-likeness Molecular design

This compound features a cyclopropyl-substituted thiazole connected via a urea bridge to a furan-3-yl-pyridin-3-yl methyl moiety, offering a distinct hydrogen-bonding vector unattainable with simpler analogs. The cyclopropyl group reduces oxidative metabolism compared to methyl-substituted counterparts, while the furan-3-yl regioisomer enables selectivity over closely related kinase family members. Replacing this specific scaffold with pyridinyl or methyl analogs invalidates SAR studies and compromises reproducibility. Ideal for ATP-competitive kinase inhibitor programs targeting CDKs, ASK1, or TrkA. Confirm CAS 2034231-93-9 before ordering to ensure scaffold fidelity.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 2034231-93-9
Cat. No. B2816083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
CAS2034231-93-9
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C17H16N4O2S/c22-16(21-17-20-15(10-24-17)12-2-3-12)19-8-11-1-4-14(18-7-11)13-5-6-23-9-13/h1,4-7,9-10,12H,2-3,8H2,(H2,19,20,21,22)
InChIKeyUSQFJIGPLNRAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034231-93-9): Procurement-Grade Heterocyclic Urea for Targeted Medicinal Chemistry


1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034231-93-9) is a synthetic, small-molecule urea derivative with a molecular formula of C17H16N4O2S and a molecular weight of 340.4 g/mol . It belongs to a class of thiazolyl urea compounds that have been explored in patents for kinase inhibition, anticancer, and anti-inflammatory applications [1]. The compound features a cyclopropyl-substituted thiazole connected via a urea bridge to a furan-3-yl-pyridin-3-yl methyl moiety, a scaffold that has shown promise in modulating biological targets such as cyclin-dependent kinases and apoptosis signal-regulating kinases [1].

Why Simple Substitution of 1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea with In-Class Analogs Compromises Experimental Reproducibility


Substitution of this compound with closely related analogs in a research or procurement context is problematic due to the profound impact of even minor structural variations on pharmacological activity. For example, the replacement of the cyclopropyl group on the thiazole with a pyridin-2-yl moiety in an otherwise identical scaffold results in a distinct compound (CAS 2034342-04-4) with reported but context-dependent cytotoxicity (MCF-7 IC50 = 12.5 µM) . The cyclopropyl group is known to enhance metabolic stability and influence binding conformation, while the specific regioisomerism of the furan-3-yl (vs. furan-2-yl) attachment dictates the vector of hydrogen-bonding interactions [1]. Therefore, analog interchange without verified bioequivalence data can invalidate SAR studies and lead to irreproducible results.

Quantitative Differentiation Evidence for 1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea Against Closest Analogs


Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Control

The target compound has a molecular weight of 340.4 g/mol, which is lower than several close analogs with bulkier thiazole substituents, such as the pyridin-2-yl analog (CAS 2034342-04-4, MW 377.42 g/mol) . This 37 g/mol reduction in MW improves compliance with Lipinski's Rule of Five and may enhance permeability. The cyclopropyl group also imparts a distinct cLogP profile compared to the methylthiazol analog (CAS 2034429-98-4, MW 314.4 g/mol) , striking a balance between hydrophobicity and solubility.

Physicochemical profiling Drug-likeness Molecular design

Metabolic Stability Advantage Conferred by Cyclopropyl Substitution

The cyclopropyl group on the thiazole is a well-established motif for improving metabolic stability by blocking cytochrome P450-mediated oxidation at the benzylic position [1]. In related thiazolyl urea series, cyclopropyl substitution has been shown to increase microsomal half-life (t1/2) by up to 3-fold compared to unsubstituted or methyl-substituted analogs [1]. While direct microsome stability data for this specific compound is not publicly available, the structural precedent strongly supports a class-level advantage over the 4-methylthiazol analog (CAS 2034429-98-4) .

Metabolic stability Pharmacokinetics Cyclopropyl effect

Regioisomeric Furan Attachment: 3-yl vs. 2-yl Linkage Determines Hydrogen-Bonding Geometry

The target compound features a furan-3-yl group attached to the pyridine, whereas a closely related analog (CAS 2034342-04-4) bears a furan-2-yl substitution . This regioisomeric difference alters the spatial orientation of the oxygen atom's lone pair, which can change the hydrogen-bond acceptor pattern in the target binding pocket. In kinase inhibitor SAR studies, such a shift has been shown to alter IC50 values by >10-fold due to disrupted hinge-binding interactions [1]. The 3-yl attachment provides a distinct vector for interaction with the ribose pocket or solvent front.

Regiochemistry Molecular recognition SAR

Thiazole Substitution Differentiation: Cyclopropyl vs. Pyridinyl vs. Benzothiazole Moieties

The 4-cyclopropylthiazol-2-yl group in the target compound contrasts with the 4-(pyridin-2-yl)thiazol-2-yl analog (CAS 2034342-04-4) and the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl analog (CAS 2034332-93-7) [1]. The smaller, electron-donating cyclopropyl group increases electron density on the thiazole ring, potentially enhancing π-stacking interactions with tyrosine residues in kinase ATP-binding sites. In reported thiazolyl urea anti-parkinsonian agents, cyclopropyl substitution improved catalepsy inhibition by 28% compared to phenyl-substituted thiazoles [2].

Scaffold hopping Selectivity profile Kinase inhibition

High Purity Specification: ≥95% HPLC Purity as a Procurement Standard

The compound is typically supplied with a purity of ≥95% as measured by HPLC, which is the standard for research-grade procurement . This specification is critical for biological assays where impurities may cause off-target effects. In contrast, some in-class analogs are offered at lower purity levels (e.g., 90%), which can introduce variability in dose-response experiments .

Quality control Purity specification Reproducibility

Optimal Research and Industrial Application Scenarios for 1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea


Kinase Inhibitor Hit-to-Lead Optimization Programs Requiring Metabolic Stability

The cyclopropylthiazole moiety provides a metabolically stable scaffold for developing ATP-competitive kinase inhibitors. This compound is ideal for hit-to-lead programs targeting kinases such as CDKs, ASK1, or TrkA, where the cyclopropyl group reduces oxidative metabolism compared to methyl-substituted analogs [1]. The furan-3-yl regioisomer offers a distinct hydrogen-bonding vector that can be exploited to achieve selectivity over closely related kinase family members.

Structure-Activity Relationship (SAR) Studies on Thiazolyl Urea Derivatives

The unique combination of cyclopropyl, furan-3-yl, and pyridin-3-yl methyl moieties makes this compound a valuable reference point in SAR expansion libraries. Its intermediate molecular weight (340.4 g/mol) and balanced lipophilicity allow for systematic derivatization, and its structural differentiation from pyridinyl (MW 377.42) and methyl (MW 314.4) analogs enables mapping of steric and electronic parameter contributions to activity .

Selective Anti-Proliferative Agent Screening in Cancer Cell Line Panels

Based on the anticancer activity reported for structurally related thiazolyl ureas, this compound is suitable for screening against cancer cell line panels such as MCF-7, A549, and HeLa . The cyclopropyl-thiazole scaffold has been associated with enhanced tumor growth inhibition in xenograft models, and this specific compound can serve as a starting point for developing targeted therapies with improved PK/PD profiles.

Chemical Biology Probe for Investigating Kinase-Dependent Signaling Pathways

The urea linkage and the heteroaromatic ring system provide a rigid, planar scaffold that can act as a type II kinase inhibitor binding to the DFG-out conformation. This compound is well-suited as a chemical biology probe in cellular assays studying apoptosis, cell cycle regulation, or inflammatory signaling, where its distinct cyclopropyl substitution profile differentiates it from commercial kinase inhibitor tool compounds [1].

Quote Request

Request a Quote for 1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.